![molecular formula C16H24N2O2S B2648618 N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415462-89-2](/img/structure/B2648618.png)
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MP-10 is a selective sigma-1 receptor agonist and has been shown to exhibit promising results in various preclinical studies.
Wirkmechanismus
MP-10 exerts its effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, neurotransmitter release, and protein folding. Activation of the sigma-1 receptor by MP-10 has been shown to modulate the activity of various ion channels and receptors, leading to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
MP-10 has been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. It also modulates the release of various neurotransmitters such as dopamine, serotonin, and glutamate, leading to its anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MP-10 is its high selectivity towards the sigma-1 receptor, which reduces the risk of off-target effects. It also exhibits good pharmacokinetic properties, with a half-life of around 4 hours in rats. However, one of the limitations of MP-10 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
1. Further studies are needed to elucidate the exact mechanism of action of MP-10 and its downstream signaling pathways.
2. Clinical trials are needed to evaluate the safety and efficacy of MP-10 in humans.
3. Combination therapy with other drugs such as cholinesterase inhibitors and NMDA receptor antagonists should be investigated for their potential synergistic effects.
4. The use of MP-10 as a potential treatment for other neurological disorders such as multiple sclerosis and traumatic brain injury should be explored.
5. The development of more water-soluble analogs of MP-10 should be pursued to improve its in vivo administration.
Synthesemethoden
The synthesis of MP-10 involves the reaction of cyclopropanesulfonyl chloride with N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}amine in the presence of a base such as triethylamine. The reaction yields MP-10 as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to improve cognitive function, reduce anxiety, and exhibit neuroprotective properties.
Eigenschaften
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-4-2-3-5-14(13)12-18-10-8-15(9-11-18)17-21(19,20)16-6-7-16/h2-5,15-17H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILVIMMWDYPDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.